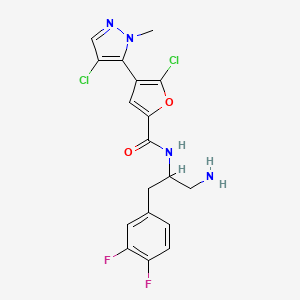

GSK2141795

Description

Significance of the PI3K/AKT Signaling Pathway in Oncogenesis

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is an intracellular network that plays a crucial role in regulating fundamental cellular processes, including cell cycle progression, growth, proliferation, and survival wikipedia.orgarvojournals.orgnih.gov. Under normal physiological conditions, this pathway is activated by various stimuli such as growth factors, cytokines, and insulin (B600854), orchestrating metabolic processes and cellular growth wikipedia.orgnih.gov.

However, aberrant activation of the PI3K/AKT pathway is a frequent event in a wide spectrum of human cancers wikipedia.orgarvojournals.orgnih.govnih.govclinicaloptions.com. This dysregulation can arise from various mechanisms, including activating mutations in genes encoding components of the pathway (such as PIK3CA and AKT1), loss or mutation of the tumor suppressor PTEN (which negatively regulates the pathway), or overexpression of pathway components arvojournals.orgclinicaloptions.comspandidos-publications.com. The consequence of this aberrant activation is the promotion of uncontrolled cell proliferation, inhibition of apoptosis (programmed cell death), altered cellular metabolism, and increased cell survival, all of which contribute significantly to the initiation and progression of cancer wikipedia.orgarvojournals.orgnih.govnih.govspandidos-publications.com. The pathway's involvement in promoting cell survival and inhibiting apoptosis is particularly significant in oncogenesis wikipedia.orgnih.gov.

The PI3K/AKT pathway's central role in driving these oncogenic processes makes it a highly attractive target for therapeutic intervention in cancer nih.gove-crt.org.

Overview of GSK2141795 as an Investigational Pan-AKT Inhibitor (Uprosertib)

This compound, known as Uprosertib in its investigational context, is characterized as a potent and selective pan-AKT inhibitor americanelements.comcaymanchem.comamericanelements.commedchemexpress.comoncotarget.com. This means it is designed to inhibit the activity of all three isoforms of AKT: AKT1, AKT2, and AKT3 caymanchem.commedchemexpress.complos.org. This compound is an orally bioavailable small molecule caymanchem.complos.org.

Research indicates that this compound functions as an ATP-competitive inhibitor, binding to the ATP active site of AKT kinases to block their activity plos.orgnih.govresearchgate.net. Studies have determined its inhibitory potency against the different AKT isoforms. For instance, it has demonstrated IC50 values of 180 nM for AKT1, 328 nM for AKT2, and 38 nM for AKT3 caymanchem.commedchemexpress.com. Another study reported Ki* values of 0.066 nM against AKT1, 1.4 nM against AKT2, and 1.5 nM against AKT3 plos.org.

Preclinical studies have explored the effects of this compound on cancer cells. It has been shown to preferentially inhibit the proliferation of human cancer cell lines exhibiting activation of the AKT pathway, such as those with mutations or loss of PTEN caymanchem.com. In vitro studies have demonstrated that this compound can lead to cell cycle arrest and induce apoptosis in various cancer cell lines nih.govcaymanchem.com. For example, it enhanced cisplatin-induced apoptosis in platinum-resistant high-grade serous ovarian cancer cells oncotarget.comoncpracticemanagement.com.

In vivo investigations using mouse xenograft models have also provided insights into the potential of this compound. Treatment with this compound resulted in tumor growth inhibition in models such as BT474 breast tumors and SKOV3 ovarian tumors caymanchem.complos.org. In one study using mice bearing BT474 tumors, oral dosing with this compound at 10, 20, and 30 mg/kg resulted in tumor growth inhibition of 28%, 57%, and 98%, respectively, relative to the vehicle control after 20 days of treatment plos.org.

This compound has advanced into clinical trials to evaluate its potential therapeutic utility in various cancer types, including ovarian, breast, cervical, and endometrial cancers, as well as melanoma and hematologic malignancies medchemexpress.comebi.ac.ukmycancergenome.orgdrugbank.comswog.orgnih.govnrgoncology.org.

Here is a summary of the inhibitory potency of this compound against AKT isoforms:

| AKT Isoform | IC50 (nM) | Ki* (nM) |

| AKT1 | 180 caymanchem.commedchemexpress.com | 0.066 plos.org |

| AKT2 | 328 caymanchem.commedchemexpress.com | 1.4 plos.org |

| AKT3 | 38 caymanchem.commedchemexpress.com | 1.5 plos.org |

Rationale for AKT Inhibition as a Therapeutic Strategy in Malignancy

The rationale for targeting AKT in cancer therapy stems directly from the central and multifaceted role of the PI3K/AKT pathway in promoting tumor development, progression, and resistance to treatment wikipedia.orgnih.govnih.govclinicaloptions.come-crt.orgiiarjournals.org. Given that aberrant activation of this pathway is one of the most common molecular alterations in human cancers, inhibiting AKT represents a strategy to counteract the downstream effects of this dysregulation nih.govnih.govclinicaloptions.com.

Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors nih.gov. It also drives cell cycle progression, leading to uncontrolled proliferation wikipedia.orgarvojournals.org. Furthermore, the PI3K/AKT pathway influences cellular metabolism, promoting processes like aerobic glycolysis that support the high energy demands of rapidly dividing cancer cells nih.gov.

Beyond its direct roles in proliferation and survival, the PI3K/AKT pathway is also implicated in the development of resistance to conventional cancer therapies, including chemotherapy and radiation clinicaloptions.come-crt.orgiiarjournals.org. Targeting AKT may therefore not only directly inhibit tumor growth but also potentially overcome mechanisms of drug resistance clinicaloptions.comoncpracticemanagement.comiiarjournals.org. The frequent activation of the PI3K/AKT pathway in metastatic disease further supports its targeting as a strategy to control advanced cancers clinicaloptions.com.

The development of pan-AKT inhibitors like this compound aims to broadly block the activity of all AKT isoforms, addressing the potential for functional redundancy among them or differential roles in various cancer contexts caymanchem.commedchemexpress.complos.org. By inhibiting AKT, researchers aim to disrupt the downstream signaling that promotes cancer cell survival, proliferation, and therapeutic resistance, ultimately leading to reduced tumor growth and potentially improved patient outcomes nih.gove-crt.orgiiarjournals.org.

The rationale is supported by preclinical data showing that AKT inhibitors can suppress cancer cell proliferation and induce apoptosis, particularly in cancer cells with activated AKT signaling e-crt.orgcaymanchem.com. The investigation of this compound, among other AKT inhibitors, reflects the significant research effort directed at translating the understanding of the PI3K/AKT pathway's role in cancer into effective targeted therapies nih.govnih.gov.

| Cancer Type with Reported PI3K/AKT Pathway Aberrations | Relevant Findings Supporting AKT Inhibition Rationale |

| Breast Cancer (especially HR-positive and Triple-Negative) | Common pathway alterations (PIK3CA, AKT1 mutations, PTEN loss); contributes to growth, metastasis, and resistance to endocrine therapy and other treatments clinicaloptions.commycancergenome.org. |

| Ovarian Cancer (High-Grade Serous) | Pathway associated with chemotherapy resistance; AKT inhibition shows synergy with cisplatin (B142131) in preclinical models oncotarget.comoncpracticemanagement.com. |

| Gastric Cancer | Aberrant activation is common; believed to contribute to chemoresistance iiarjournals.org. |

| Lung Cancer | Overexpression/activation observed; associated with proliferation, survival, and resistance to chemotherapy/radiation nih.gove-crt.orgaacrjournals.org. |

| Prostate Cancer | Major source of drug resistance wikipedia.org. |

| Cervical Cancer | PIK3CA and KRAS mutations reported; pathway targeted in clinical trials ebi.ac.uknih.gov. |

| Endometrial Cancer | Pathway targeted in clinical trials nrgoncology.org. |

| Melanoma | Pathway targeted in clinical trials medchemexpress.comebi.ac.uk. |

| Hematologic Malignancies (e.g., Multiple Myeloma, AML) | Pathway overactivated; inhibitors show activity in preclinical and clinical studies researchgate.netebi.ac.uk. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTAPYRUEKNRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Gsk2141795

Pan-AKT Kinase Inhibition Profile

GSK2141795 is characterized as a potent, ATP-competitive, and reversible pan-AKT inhibitor. nih.govselleckchem.complos.orgmerckmillipore.comresearchgate.net This indicates that it binds to the ATP-binding site of the AKT enzyme, competing with ATP and preventing the kinase from transferring a phosphate (B84403) group to its substrates. mdpi.complos.org

ATP-Competitive Binding Characteristics

As an ATP-competitive inhibitor, this compound directly interacts with the catalytic domain of AKT where ATP normally binds. mdpi.complos.org This competitive binding prevents ATP from accessing the active site, thereby blocking the phosphorylation of AKT substrates and inhibiting the downstream signaling cascade. mdpi.com

Inhibition Specificity Across AKT1, AKT2, and AKT3 Isoforms

This compound demonstrates inhibitory activity across all three isoforms of AKT: AKT1, AKT2, and AKT3. nih.govselleckchem.complos.orgmerckmillipore.comresearchgate.net Studies have reported varying IC50 and Ki* values for these isoforms, indicating subtle differences in binding affinity. For instance, reported Ki* values are 0.066 nM for AKT1, 1.4 nM for AKT2, and 1.5 nM for AKT3. nih.govnih.govplos.orgresearchgate.net Other sources provide IC50 values of 180 nM for AKT1, 328 nM for AKT2, and 38 nM for AKT3, or Kd values of 16 nM for AKT1, 49 nM for AKT2, and 5 nM for AKT3. selleckchem.commedchemexpress.commedchemexpress.com Despite these variations in specific values across different assays, the compound is consistently described as a pan-AKT inhibitor.

Here is a table summarizing the reported inhibition values:

| AKT Isoform | Ki* (nM) nih.govnih.govplos.orgresearchgate.net | IC50 (nM) selleckchem.commedchemexpress.commedchemexpress.comselleckchem.com | Kd (nM) medchemexpress.commedchemexpress.com |

| AKT1 | 0.066 | 180 | 16 |

| AKT2 | 1.4 | 328 | 49 |

| AKT3 | 1.5 | 38 | 5 |

This compound has also been shown to effectively inhibit the activity of the E17K mutant form of AKT1, which is known to confer constitutive activation, with an IC50 comparable to that of wild-type AKT1. plos.orgmerckmillipore.com This is consistent with its mechanism of action targeting the ATP pocket, which is distinct from the PH domain where the E17K mutation is located. plos.org

Kinase Selectivity Profiling and Off-Target Analysis

While this compound is primarily recognized for its pan-AKT inhibition, kinase selectivity profiling has been conducted to assess its activity against a broader panel of kinases. At concentrations of 0.5 µM, the majority of tested enzymes (approximately 90%) showed less than 50% inhibition. researchgate.net However, at higher concentrations (e.g., 10 µM), some off-target activity was observed, particularly within the AGC kinase family, which includes PKA, PKC, and PKG isoforms. merckmillipore.comresearchgate.netmedchemexpress.commedchemexpress.com

Specifically, this compound has been reported to inhibit PKA, PKG1α, and PKG1β with low nanomolar IC50 values. merckmillipore.com It also shows modest inhibition of several PKC isozymes at higher concentrations. merckmillipore.com A chemical proteomics study identified PRKG1 (cGMP-dependent protein kinase 1) as a low nanomolar kinase target and ERCC2 (ATP-dependent 5'-3' DNA helicase), a non-kinase protein, as a potential new off-target. nih.govacs.orgacs.org

Downstream Signaling Pathway Modulation

Inhibition of AKT by this compound leads to the modulation of various downstream signaling pathways, most notably the PI3K/AKT/mTOR pathway. nih.govmdpi.comnih.govuq.edu.auoncotarget.com

Inhibition of PI3K/AKT/mTOR Pathway Activity

The PI3K/AKT/mTOR pathway is a critical signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. nih.govuq.edu.auoncotarget.com AKT is a central node in this pathway, receiving activating signals from PI3K and subsequently activating downstream effectors, including mTOR. oncotarget.comnih.gov By inhibiting AKT, this compound effectively disrupts this pathway, leading to a reduction in the phosphorylation and activity of numerous downstream targets. nih.govnih.govplos.org This inhibition can result in decreased cell proliferation and, in some contexts, induction of apoptosis. nih.govselleckchem.comoncotarget.com

Regulation of Key AKT Substrates (e.g., Phospho-PRAS40, GSK3β, FOXO, Caspase-9, pS6, p4EBP-1)

AKT phosphorylates a wide range of substrates that are involved in diverse cellular processes. Inhibition of AKT by this compound leads to decreased phosphorylation of these key substrates. nih.govnih.govplos.orgmerckmillipore.comresearchgate.net

PRAS40 (Proline-Rich AKT Substrate 40): AKT phosphorylates PRAS40, which is a component of the mTORC1 complex. Phosphorylation of PRAS40 by AKT relieves its inhibitory effect on mTORC1, thereby activating mTORC1. nih.gov this compound treatment results in a dose-dependent decrease in phospho-PRAS40 levels, indicating inhibition of AKT-mediated activation of mTORC1. plos.orgmerckmillipore.comoncotarget.com

GSK3β (Glycogen Synthase Kinase 3β): AKT phosphorylates and inhibits GSK3β. nih.gov Inhibition of AKT by this compound leads to decreased phosphorylation of GSK3β, which can affect its downstream functions related to glycogen (B147801) synthesis, cell signaling, and apoptosis. selleckchem.complos.orgresearchgate.net

FOXO (Forkhead Box O) Transcription Factors: AKT phosphorylates FOXO transcription factors, leading to their cytoplasmic localization and inhibition of their transcriptional activity, which is involved in regulating genes related to apoptosis, cell cycle arrest, and metabolism. nih.govgenome.jp this compound treatment results in decreased phosphorylation of FOXO, which can promote their nuclear translocation and activation of target gene expression. selleckchem.complos.orgresearchgate.net

Caspase-9: AKT can phosphorylate and inhibit Caspase-9, an initiator caspase in the intrinsic apoptotic pathway, thereby promoting cell survival. Inhibition of AKT by this compound can lead to decreased phosphorylation of Caspase-9, potentially sensitizing cells to apoptosis. selleckchem.complos.orgresearchgate.net While this compound alone may not always induce significant caspase activity, it can enhance apoptosis when combined with other agents like cisplatin (B142131). oncotarget.com

pS6 (Phosphorylated Ribosomal Protein S6): pS6 is a downstream target of mTORC1. Inhibition of AKT by this compound, through the modulation of PRAS40 and TSC1/TSC2, leads to reduced mTORC1 activity and consequently decreased phosphorylation of ribosomal protein S6. nih.gov Reduced phospho-S6 levels have been observed following this compound treatment, particularly in combination with MEK inhibitors. researchgate.netnih.gov

p4EBP-1 (Phosphorylated 4E-Binding Protein 1): 4EBP-1 is another key substrate of mTORC1, and its phosphorylation by mTORC1 promotes protein translation. nih.gov Inhibition of AKT and subsequent reduction in mTORC1 activity by this compound can lead to decreased phosphorylation of 4EBP-1, impacting protein synthesis. nih.gov

These effects on downstream substrates highlight how this compound's inhibition of AKT disrupts key signaling nodes that control various cellular functions, contributing to its potential therapeutic effects.

Analysis of Pathway Crosstalk with RAS/RAF/MAPK and Other Oncogenic Networks

The PI3K/AKT pathway, which is targeted by this compound, is known to engage in extensive crosstalk with other oncogenic signaling networks, including the RAS/RAF/MAPK pathway. nih.govresearchgate.netnih.govaacrjournals.org This interplay is significant in tumorigenesis and can influence cellular responses to targeted therapies. nih.govnih.govaacrjournals.org

Aberrant activation of the AKT pathway is frequently observed in various malignancies and can be linked to chemotherapy resistance. nih.gov The PI3K/AKT pathway can be activated by various mechanisms, including alterations in PI3K or PTEN, or indirectly through activated RAS mutants, highlighting the crosstalk with the MAPK pathway. nih.govplos.orgnih.govaacrjournals.org This interconnectedness suggests that inhibiting one pathway might lead to compensatory activation of another. researchgate.netnih.govaacrjournals.org

Research has explored the combination of this compound with inhibitors of the MAPK pathway, such as MEK inhibitors like trametinib (B1684009), to potentially overcome resistance mechanisms and enhance anti-tumor effects, particularly in tumors with RAS or BRAF mutations. plos.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net While preclinical data supported this approach, clinical trials evaluating the combination have shown mixed results and challenges with tolerability. researchgate.netnih.govresearchgate.netresearchgate.net

Other oncogenic networks that interact with the PI3K/AKT pathway include AMPK and hormone signaling pathways. nih.gov The integrated actions of tumor suppressors like p53 and FOXO, and the PI3K/AKT/mTOR pathway, are crucial for cellular responses to stress and maintaining homeostasis, and their disruption can contribute to cancer. mdpi.com

Cellular Effects of this compound Exposure

Exposure of cancer cells to this compound results in several cellular effects, primarily related to the inhibition of the AKT pathway. These effects include impacts on cellular proliferation, cell cycle progression, apoptosis induction, and glucose metabolism.

Impact on Cellular Proliferation and Cell Cycle Progression

This compound has demonstrated anti-proliferative activity in various cancer cell lines, particularly those with alterations in the PI3K or PTEN genes, which lead to activation of the AKT pathway. nih.govplos.orgcaymanchem.comselleck.co.jp The compound inhibits cell proliferation in vitro with EC50 values typically below 1 µM in sensitive cell lines. nih.govplos.org

Studies have shown that this compound can induce cell cycle arrest. plos.orgcaymanchem.comselleck.co.jpnih.gov For instance, treatment with this compound led to G1 and G2 arrest in SKOV3 cells. nih.gov Similarly, cell cycle arrest was observed in LNCaP, BT474, A3, and I9.2 cell lines upon treatment with this compound. selleck.co.jpplos.org

Mechanisms of Apoptosis Induction and Enhancement

Inhibition of the PI3K/AKT pathway by this compound can lead to the induction or enhancement of apoptosis in cancer cells. nih.govnih.govglpbio.com Preclinical data suggest that blocking AKT can either directly induce apoptosis or sensitize tumor cells to undergo apoptosis in response to other cytotoxic agents. nih.gov

This compound has been shown to decrease the phosphorylation of downstream AKT substrates involved in regulating apoptosis, such as FOXO and Caspase 9. plos.orgselleck.co.jp While this compound as a single agent may cause growth arrest, it can significantly enhance apoptosis when combined with other agents like cisplatin, particularly in platinum-resistant ovarian cancer cells. nih.govdoi.orgnih.govresearchgate.net This enhancement is associated with an increase in caspase 3/7 activity and an increase in the sub-G0/G1 cell population. nih.govplos.org

Influence on Tumor Cell Glucose Metabolism and Uptake

The PI3K/AKT pathway plays a crucial role in regulating glucose metabolism. nih.govnih.govsnmjournals.orgresearchgate.net AKT has a direct effect on tumor glucose metabolism by stimulating aerobic glycolysis and survival. snmjournals.orgresearchgate.net

Studies using 18F-FDG PET imaging have investigated the influence of this compound on tumor glucose metabolism and uptake. snmjournals.orgresearchgate.netsnmjournals.orgnih.gov While this compound did not significantly influence blood glucose levels in one study, an exposure-response relationship was observed between maximum drug concentrations of this compound and a decrease in 18F-FDG uptake in tumors. snmjournals.orgresearchgate.netsnmjournals.orgnih.gov This suggests that this compound can inhibit glucose metabolism in tumors, and 18F-FDG PET imaging could potentially serve as a pharmacodynamic marker for AKT inhibition at the tumor level. snmjournals.orgresearchgate.netsnmjournals.org

Compound Information

Preclinical Research Methodologies and Findings

In Vitro Experimental Systems

In vitro studies have been instrumental in characterizing the direct effects of GSK2141795 on cancer cells. These experiments have involved the application of diverse human cancer cell line panels, evaluation in different culture models, and the assessment of growth inhibition, cellular viability, and biochemical markers.

Application of Diverse Human Cancer Cell Line Panels

This compound has been tested across a broad spectrum of human cancer cell lines to determine its anti-proliferative effects. A screen involving 290 cancer cell lines, including those from hematological malignancies and various solid tumors, demonstrated that this compound preferentially inhibits the proliferation of cell lines with activated AKT pathway signaling plos.org. This activation is often a result of alterations in PI3K or PTEN nih.govplos.org. Specifically, among solid tumor cell lines, 36% exhibited an EC50 (half maximal effective concentration) less than 1 µM in response to this compound plos.org. Breast and lung cancer cell lines were found to be among the most sensitive, with 66-73% of breast and 20-34% of lung cell lines showing EC50 values below 1 µM plos.org. Cell lines with activating mutations in the MAPK pathway (KRAS/BRAF) were generally less sensitive to AKT inhibition plos.org.

Evaluation in Monolayer and Spheroid Culture Models

Preclinical studies have utilized both traditional monolayer cultures and more complex spheroid models to evaluate the effects of this compound. Monolayer cultures of platinum-resistant ovarian cancer cell lines, such as SKOV3 and PEO4, were treated with this compound alone or in combination with cisplatin (B142131) oncotarget.com. Spheroid cultures, which better mimic the three-dimensional structure and microenvironment of tumors, have also been employed. For instance, this compound was tested on SKOV3 spheroids oncotarget.com. Studies in lung adenocarcinoma cells have also utilized spheroid cultures to assess the impact of this compound on growth, particularly in the context of miR-200 expression nih.gov. This compound was shown to inhibit the growth of tumor spheroids formed by cells expressing miR-200 nih.gov.

Assessment of Growth Inhibition and Cellular Viability

This compound has demonstrated the ability to inhibit cell proliferation in vitro. In cell lines with PI3K or PTEN alterations, this compound inhibited cell proliferation with an EC50 less than 1 µM nih.gov. This growth inhibition is presumed to result from a blockade of proliferation and/or induction of apoptosis nih.gov. In platinum-resistant ovarian cancer cell lines like SKOV3 and PEO4, this compound as a single agent caused growth arrest, as indicated by cell cycle analysis and MTT assays oncotarget.com.

The following table summarizes representative in vitro growth inhibition data for this compound in selected cancer cell lines:

| Cell Line | Cancer Type | Relevant Alteration | This compound EC50 (µM) | Source |

| OVCAR8 | Ovarian | 0.24 | selleckchem.com | |

| JVM2 | Leukemia | 0.293 | selleckchem.com | |

| BT474 | Breast | ERBB2+, PIK3CA K111N | 0.066 - 1.1 | plos.orgresearchgate.net |

| LNCaP | Prostate | PTEN null | selleckchem.comresearchgate.net | |

| SKOV3 | Ovarian | PIK3CA mutations | 0.066 - 1.1 | plos.orgresearchgate.net |

| PEO4 | Ovarian | Platinum-resistant | oncotarget.com | |

| A3 | selleckchem.comresearchgate.net | |||

| I9.2 | selleckchem.comresearchgate.net |

Note: Specific EC50 values were not available for all cell lines in the provided snippets.

Measurement of Biochemical Markers of Pathway Modulation and Apoptosis

In vitro studies have investigated the biochemical effects of this compound on key signaling pathways, particularly the PI3K/AKT/mTOR pathway, and its impact on apoptosis. This compound is a pan-AKT inhibitor, decreasing the phosphorylation of various AKT substrates nih.govplos.org. Studies in BT474 and LNCaP cells showed that this compound inhibited the phosphorylation levels of multiple AKT substrates, including GSK3β, PRAS40, FOXO, and Caspase 9 selleckchem.comresearchgate.net. Inhibition of PRAS40 phosphorylation by this compound was observed in SKOV3 monolayers and spheroids oncotarget.com.

While this compound as a single agent caused growth arrest, it did not consistently induce high levels of apoptosis (measured by caspase 3/7 activity) in platinum-resistant cell lines oncotarget.com. However, this compound significantly enhanced cisplatin-induced apoptosis in platinum-resistant ovarian cancer cell monolayers and spheroids, suggesting a synergistic effect oncotarget.com. Proteomic analysis of this compound treatment in vitro identified a signature of pathway inhibition, including changes in AKT and p38 phosphorylation and total Bim, IGF1R, AR, and YB1 levels oncotarget.comdoi.org.

In Vivo Xenograft and Syngeneic Models

In vivo studies using animal models, primarily xenografts and to some extent syngeneic models, have been crucial for evaluating the anti-tumor efficacy of this compound in a more complex biological setting.

Evaluation of Tumor Growth Inhibition Mechanisms

This compound has been shown to inhibit tumor growth in various mouse xenograft models of human cancer plos.orgoncotarget.com. Studies in mice bearing BT474 breast tumor xenografts showed that this compound treatment resulted in tumor growth inhibition selleckchem.com. Similarly, in mice with SKOV3 ovarian tumor xenografts, this compound demonstrated robust tumor growth inhibition plos.orgresearchgate.net. For instance, doses of 10, 20, and 30 mg/kg this compound once daily resulted in 73%, 85%, and 93% tumor growth inhibition, respectively, compared to the vehicle control in SKOV3 xenografts researchgate.net.

This compound also reduced tumor volume in combination with platinum in in vivo models oncotarget.comdoi.org. In SKOV3 tumor-bearing mice, the combination of this compound and cisplatin further decreased tumor growth rates compared to cisplatin alone oncotarget.com.

The mechanism of tumor growth inhibition in vivo involves the modulation of the AKT pathway and its downstream targets. This compound treatment in vivo resulted in a significant decrease in phospho-PRAS40 levels, a marker of AKT pathway inhibition plos.orgoncotarget.comdoi.org. Additionally, this compound treatment led to a decrease in fluoro-deoxyglucose (FDG) uptake in xenografts, indicating an impact on tumor glucose metabolism oncotarget.comdoi.orgsnmjournals.org. Immunohistochemical analysis of tumor tissues from xenograft models treated with this compound showed modulation of markers related to proliferation (Ki67), apoptosis (Cleaved Caspase 3), and AKT pathway activation (phospho-PRAS40, phospho-S6 kinase, phospho-AKT) plos.org.

While syngeneic models were mentioned in the context of evaluating drug combinations and the tumor microenvironment, specific detailed findings on this compound monotherapy or combination effects on tumor growth inhibition mechanisms in syngeneic models were less prominent in the provided search results compared to xenograft data oncotarget.comnih.govaacrjournals.orgbiorxiv.org. However, the principle of evaluating tumor growth inhibition and pathway modulation in syngeneic models is consistent with preclinical research methodologies.

Pharmacodynamic Biomarker Assessment in Tumor Models (e.g., Phospho-PRAS40, 18F-FDG Uptake)

Preclinical studies have assessed the pharmacodynamic effects of this compound by evaluating the phosphorylation status of downstream Akt substrates, such as Phospho-PRAS40 (proline-rich Akt substrate of 40 kDa), and by measuring changes in glucose metabolism using 18F-FDG uptake. nih.govdoi.orgsmr.org.uknih.govaacrjournals.org

In vitro and in vivo models, including platinum-resistant ovarian cancer cells grown as monolayers and 3D spheroids, and tumor xenografts, have shown that this compound treatment results in a decrease in the phosphorylation of PRAS40 at Thr246 in a dose-dependent manner. nih.gov This decrease in phospho-PRAS40 levels serves as a pharmacodynamic marker of Akt inhibition. nih.gov

Furthermore, this compound has been shown to decrease 18F-FDG uptake in these preclinical models. nih.govsmr.org.uknih.govaacrjournals.org 18F-FDG PET imaging is used as a non-invasive pharmacodynamic marker to assess changes in glucose metabolism, which is often dysregulated in tumors with activated PI3K/Akt pathways. nih.govsnmjournals.orgsnmjournals.org Studies have demonstrated a strong positive correlation between the decrease in 18F-FDG uptake and the changes in downstream markers of Akt pathway inhibition, such as the phospho-PRAS40/total PRAS40 ratio, in both cell monolayers and spheroids. nih.gov

Preclinical data suggested that this compound concentrations of ≥1 μM would be required to achieve maximal decreases in phospho-PRAS40 and FDG uptake. nih.gov

The following table summarizes representative preclinical findings on pharmacodynamic biomarker modulation by this compound:

| Model System | Biomarker | Observed Effect Upon this compound Treatment | Magnitude of Change | Source |

| Platinum-resistant ovarian cancer cells (monolayers, spheroids) | Phospho-PRAS40 (Thr246) | Decreased phosphorylation | Dose-dependent | nih.gov |

| Ovarian cancer cell lines & xenografts | Phospho-PRAS40 | Decrease | ~50-90% | nih.govdoi.orgsmr.org.uknih.gov |

| Ovarian cancer cell lines & xenografts | 18F-FDG uptake | Decrease | 20-80% | nih.govdoi.orgsmr.org.uknih.gov |

| SKOV3 monolayers | 18F-FDG uptake | Concentration-dependent decrease | Data not specified | nih.gov |

| SKOV3 spheroids | 18F-FDG uptake | Concentration-dependent decrease | Data not specified | nih.gov |

| SKOV3 xenografts | 18F-FDG uptake | Concentration-dependent decrease | Data not specified | nih.gov |

Investigation of Compound Accumulation and Distribution in Tumor Tissue

While specific detailed data on the comprehensive accumulation and distribution of this compound solely within tumor tissue from the provided search results is limited, preclinical studies involving tumor xenografts implicitly demonstrate that the compound reaches the tumor tissue at concentrations sufficient to exert pharmacodynamic effects. nih.govnih.gov The observed decreases in phospho-PRAS40 and 18F-FDG uptake in tumor xenograft models after this compound administration indicate that the compound is present and active within the tumor microenvironment. nih.govnih.govdoi.orgsmr.org.uknih.gov

Pharmacokinetic (PK) data obtained from xenograft studies have been used to predict the concentrations of this compound required to achieve maximal pharmacodynamic effects in tumors. nih.gov These preclinical PK data, correlated with pharmacodynamic markers like phospho-PRAS40 and FDG uptake, suggest that certain concentrations are necessary at the tumor site to effectively inhibit the Akt pathway. nih.gov

Advanced Methodological Approaches in Preclinical Assessment

Advanced methodologies have been integrated into the preclinical assessment of this compound to gain a deeper understanding of its effects and to identify potential predictive biomarkers.

Integration of Molecular Imaging Techniques (e.g., 18F-FDG PET)

Molecular imaging techniques, particularly 18F-FDG PET, have been integral to the preclinical evaluation of this compound. nih.govsnmjournals.orgsnmjournals.orggsk-studyregister.com As mentioned, 18F-FDG PET is utilized as a non-invasive pharmacodynamic marker to visualize and quantify changes in tumor glucose metabolism following treatment. nih.govsnmjournals.orgsnmjournals.org This technique allows for the assessment of target engagement and pathway inhibition in vivo. snmjournals.orgsnmjournals.org

Preclinical molecular imaging studies with 18F-FDG PET have demonstrated that this compound can decrease tumor 18F-FDG avidity, suggesting inhibition of glucose metabolism. snmjournals.orgsnmjournals.orgresearchgate.net The hypothesis is that tumors with activated PI3K/Akt pathways have high 18F-FDG uptake, and inhibiting this pathway with this compound should reduce this uptake. snmjournals.orgsnmjournals.org Studies have explored the relationship between this compound exposure and the inhibition of glucose metabolism in tumors as measured by 18F-FDG PET. snmjournals.orgsnmjournals.orgresearchgate.net

Comprehensive Proteomics and Phosphoproteomics in Model Systems (e.g., Reverse Phase Protein Array, Quantitative Targeted Absolute Proteomics)

Comprehensive proteomic and phosphoproteomic analyses have been employed in preclinical models to identify changes in protein expression and phosphorylation patterns induced by this compound treatment. nih.govdoi.orgnih.govfrontiersin.orgmdpi.combiorxiv.orgbiorxiv.org Techniques such as Reverse Phase Protein Array (RPPA) have been used to assess the levels of various proteins and their phosphorylated forms within the Akt pathway and related signaling cascades in cell lines and tumor xenografts. nih.govdoi.orgnih.govfrontiersin.orgmdpi.combiorxiv.org

Proteomic analysis of this compound treatment in vitro and in vivo has identified a signature of pathway inhibition. nih.govdoi.orgsmr.org.uknih.gov This signature includes changes in the phosphorylation of Akt and p38, as well as alterations in the total levels of proteins such as Bim, IGF1R, AR, and YB1. nih.govdoi.orgnih.gov These analyses provide detailed insights into the molecular consequences of Akt inhibition by this compound beyond the primary target. nih.govdoi.orgnih.gov

RPPA is a high-throughput method that allows for the quantification of a predefined set of proteins and phosphoproteins using specific antibodies, making it suitable for analyzing signaling pathway activity in preclinical models and clinical samples. frontiersin.orgmdpi.combiorxiv.org While Quantitative Targeted Absolute Proteomics (QTAP) was mentioned in the prompt, the provided search results primarily highlight the use of RPPA and mass spectrometry-based proteomics in the context of this compound and related studies. frontiersin.orgmdpi.combiorxiv.orgbiorxiv.org

Development of Biomarker Signatures from Preclinical Data

Preclinical data, particularly from proteomic and phosphoproteomic analyses, have been instrumental in developing biomarker signatures associated with the effects of this compound. nih.govdoi.orgnih.gov These signatures, derived from in vitro and in vivo model systems, aim to identify molecular profiles that correlate with the pharmacodynamic response to Akt inhibition. nih.govdoi.orgnih.gov

The proteomic signatures identified in preclinical models, including changes in phosphorylated and total protein levels within the Akt pathway, have been explored for their potential to predict response to this compound. nih.govdoi.orgnih.gov The development of such signatures represents an opportunity to stratify patients and potentially predict clinical outcomes based on their baseline molecular characteristics or early changes upon treatment. nih.govdoi.orgnih.gov

The preclinical data have shown that proteomic signatures correlating with the effects of this compound could be developed using well-characterized in vitro and in vivo models. nih.govdoi.orgnih.gov These signatures encompass changes indicative of Akt pathway inhibition. nih.govdoi.orgnih.gov

Signaling Pathways and Molecular Alterations in Cancer

The PI3K/AKT/mTOR Axis in Cancer Pathogenesis

Central Role in Cell Survival, Proliferation, and Metabolic Regulation in Malignancy

The PI3K/Akt/mTOR pathway is a master regulator influencing cancer hallmarks such as sustaining proliferative signaling, evading growth suppressors, activating invasion and metastasis, and deregulating cellular energetics. mdpi.com Overactivation of this pathway enhances proliferation, growth, and resistance to therapies like chemotherapy and immunotherapy in cancer cells. mdpi.com Activated Akt, a central kinase in this pathway, regulates multiple cellular processes by phosphorylating various downstream targets, including TSC2, GSK3, FOXO, and mTOR, linking its activity to protein synthesis, transcription, cell survival, apoptosis, proliferation, autophagy, and metabolism. nih.gov Akt promotes cell survival, growth, and proliferation partly by altering cellular metabolism, both through direct phosphorylation of metabolic enzymes and indirect control of transcription factors. mdpi.com For instance, Akt drives glucose uptake via glucose transporters GLUT1 and GLUT4. mdpi.com Enhanced protein synthesis, crucial for tumor cell growth, is significantly regulated by mTOR, a downstream effector of the PI3K/Akt pathway. mdpi.com mTOR complex 1 (mTORC1) promotes cap-dependent translation initiation and modulates the function of translation initiation factors. mdpi.com Dysregulation of the PI3K/Akt/mTOR pathway can also trigger autophagy in malignancies, aiding their adaptation to low-nutrient environments and proliferation. frontiersin.org

Prevalence and Implications of Dysregulation in Various Cancer Types

The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers. frontiersin.orgcelcuity.com Dysregulation of this pathway is observed in a wide variety of malignancies, including carcinomas of the breast, prostate, lung, endometrial, colon, and ovary. celcuity.com Over 70% of breast cancers, for example, carry an alteration in this pathway leading to its activation. mdpi.com This aberrant activation drives excessive cell proliferation and resistance to apoptosis, contributing to tumor initiation and progression. mdpi.com Dysregulation also impacts resistance to various therapies, including endocrine therapy, PARP inhibitors, chemotherapy, and targeted therapies, leading to cancer progression and poorer outcomes. mdpi.com Inhibiting this pathway can potentially enhance drug sensitivity and reverse resistance. mdpi.com

Dysregulation can be caused by genetic mutations or, more frequently, by post-translational modifications. mdpi.com Specific genetic alterations leading to PI3K pathway activation, such as gain-of-function mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K), loss-of-function mutations or deletions in the tumor suppressor PTEN, and amplification of AKT isoforms, are frequently observed in various cancers. mdpi.comiiarjournals.orgsysmex-inostics.comoaepublish.com For instance, PIK3CA mutations are common in breast cancer, particularly in luminal subtypes. mdpi.comoncotarget.com PTEN loss is also frequently observed and contributes to increased cell proliferation and chemoresistance in certain blood malignancies. mdpi.com

Interplay with RAS/MAPK and Other Oncogenic Pathways

The PI3K/Akt/mTOR pathway does not function in isolation but engages in complex crosstalk with other oncogenic signaling networks, notably the RAS/MAPK pathway. nih.govfrontiersin.orgtermedia.pl This interplay involves both cross-activation and negative feedback loops, which have significant implications for rational drug development in targeted therapies. nih.govfrontiersin.org

Characterization of Cross-Activation and Negative Feedback Loops

The RAS/MAPK and PI3K/Akt/mTOR pathways are both frequently activated by receptor tyrosine kinases (RTKs) and share common upstream activators like RAS. nih.govtermedia.pl RAS can coordinately activate both the PI3K and RAF/MEK/MAPK pathways. nih.gov Inhibition of one pathway can lead to compensatory activation of the other, a phenomenon known as reciprocal cross-inhibition. frontiersin.orgconsensus.app This feedback mechanism can protect cancer cells from drug-induced death and contribute to resistance to single-agent therapies. frontiersin.orgconsensus.app For example, MEK inhibition in RAS-mutated cancers has been shown to result in upregulation of AKT phosphorylation. nih.gov Conversely, PI3K activation can potentiate EGF-induced ERK phosphorylation, while activated ERK can downregulate PI3K activity. cellsignet.com These interactions can be context-dependent and vary across different tissue or tumor types. frontiersin.org

Negative feedback loops also exist within and between these pathways. For instance, the mTORC1 target p70S6K can phosphorylate IRS1, inhibiting insulin (B600854) signaling to PI3K and Akt, forming a negative feedback loop. nih.gov Additionally, inhibition of mTORC1 has been described to activate the MAPK pathway, suggesting a dual feedback mechanism. nih.gov

Strategic Implications for Rational Drug Development in Targeted Therapies

The extensive crosstalk and feedback loops between the PI3K/Akt/mTOR and RAS/MAPK pathways pose significant challenges for targeted cancer therapy. celcuity.comconsensus.app Targeting only one pathway may lead to the activation of the other, limiting the efficacy of single agents and contributing to drug resistance. consensus.app This highlights the strategic implication for rational drug development: combination therapy targeting multiple nodes or pathways may be necessary to overcome resistance and achieve more robust anti-tumor effects. nih.govconsensus.app

Simultaneous inhibition of both PI3K and MAPK pathways, using combinations of PI3K or AKT inhibitors like GSK2141795 with MEK or BRAF inhibitors, has shown promise in preclinical models by preventing feedback activation and pathway rewiring, leading to more effective suppression of cancer cell proliferation and survival. consensus.appportlandpress.com Clinical trials investigating such combinations, including studies with this compound and the MEK inhibitor trametinib (B1684009), have been conducted to explore their potential in overcoming resistance in various cancers, such as melanoma and triple-negative breast cancer. nih.govnih.govaacrjournals.org While some combinations have shown limited efficacy as single agents, the rationale for combining therapies to target interconnected pathways remains a key strategy in developing more effective cancer treatments. aacrjournals.orgresearchgate.net

Genomic and Proteomic Determinants of Pathway Activity

The activity of the PI3K/Akt/mTOR pathway is significantly influenced by genomic and proteomic alterations within cancer cells. Identifying these determinants is crucial for predicting response to targeted therapies, including inhibitors like this compound. plos.orgnih.gov

Genetic alterations leading to the activation of the PI3K pathway are frequently observed in cancer and have been identified as predictors of response to PI3K pathway inhibitors. nih.gov These include gain-of-function mutations in PIK3CA, mutations or loss of function in PTEN, and amplification of HER2. nih.gov PIK3CA mutations, particularly in hotspot regions within the helical and kinase domains, are common and lead to aberrant activation of downstream Akt/mTOR signaling. mdpi.comoncotarget.com Tumors with double PIK3CA mutations may have more active PI3K and potentially be more responsive to PI3K inhibitors than those with single mutations. mdpi.com Activating mutations in AKT1, such as the E17K hotspot mutation, can also activate the pathway and are found in various cancers. sysmex-inostics.comoncotarget.com

Proteomic analysis, assessing the phosphorylation status of key signaling nodes, can also provide insights into pathway activation and predict response to PI3K inhibitors. plos.org Studies have correlated the phosphorylation or activation status of the PI3K-Akt signaling axis with in vitro response to PI3K inhibitors. plos.org

Research findings from a phase I study with this compound (GSK795) indicated that tumor decreases and stable disease for at least six months were observed in patients with an activated PI3K/Akt pathway. ascopubs.org Preliminary data from this study, which included patients with endometrial and prostate cancer among other tumor types selected for either PTEN loss or PIK3CA mutation, suggested clinical activity in these patient populations. ascopubs.org Another study in gynecologic malignancies with this compound demonstrated that while PIK3CA/PIK3R1 mutations did not clearly correlate with clinical activity, the presence of RAS/RAF pathway mutations did segregate with resistance to AKT inhibition. snmjournals.org This underscores the importance of considering the broader signaling network and potential co-occurring mutations when predicting response to PI3K pathway inhibitors. snmjournals.org

Data from various studies highlight the prevalence of PI3K pathway alterations in different cancer types:

| Cancer Type | Frequency of PI3K Pathway Alterations (Examples) | Specific Alterations Mentioned | Source |

| Breast Cancer | >70% overall mdpi.com, 25-40% hyperactivation oncotarget.com | PIK3CA mutations (up to 45% in luminal A, 29% in luminal B) mdpi.comoncotarget.com, PTEN loss (13-24% in luminal A/B) mdpi.com, AKT1 mutations (4-8%) sysmex-inostics.comoncotarget.com | mdpi.comsysmex-inostics.comoncotarget.com |

| Ovarian Cancer | Frequently dysregulated oaepublish.com | PIK3CA mutations (4-12% in epithelial, 20-46% in clear cell) oaepublish.com, AKT amplification/mutation oaepublish.com, PTEN deletion/inactivation oaepublish.com | oaepublish.com |

| Endometrial Cancer | Frequently dysregulated aacrjournals.org | PIK3CA mutations, PTEN loss | aacrjournals.org |

| Colorectal Cancer | Frequently dysregulated sysmex-inostics.com | PIK3CA mutations (17.9%) iiarjournals.org | iiarjournals.orgsysmex-inostics.com |

| Lung Carcinoma | Frequently dysregulated sysmex-inostics.com | PIK3CA mutations (9.38%) iiarjournals.org, PIK3CA amplification mdpi.com | iiarjournals.orgsysmex-inostics.commdpi.com |

| Prostate Cancer | Frequently dysregulated nih.govcelcuity.com | PTEN loss ascopubs.org | nih.govcelcuity.comascopubs.org |

| Blood Malignancies | Dysregulated mdpi.com | PTEN loss mdpi.com, FLT3 mutations mdpi.com, BCR-ABL kinase mdpi.com | mdpi.com |

| Gastric Cancer | Frequently activated researchgate.net | Deregulation of PI3K/AKT/mTOR pathway researchgate.net | researchgate.net |

| Glioblastoma | Frequently dysregulated sysmex-inostics.com | sysmex-inostics.com |

Further research, including genomic and proteomic analyses of patient samples in clinical trials, is ongoing to identify biomarkers that can predict response to PI3K pathway inhibitors like this compound and facilitate the selection of patient populations most likely to benefit from treatment. aacrjournals.orgplos.orgnih.govascopubs.org

Role of PIK3CA/PIK3R1 Mutations

Mutations in PIK3CA (encoding the p110α catalytic subunit of PI3K) and PIK3R1 (encoding the p85 regulatory subunit of PI3K) are known to activate the PI3K/AKT pathway oaepublish.com. Preclinical studies with this compound have indicated increased potency in tumor cell lines harboring PI3K or PTEN alterations nih.govplos.org. For instance, breast and ovarian cancer cell lines with PIK3CA mutations (H1047R or K111N) and amplification of ERBB2, leading to a hyperactive AKT pathway, were sensitive to this compound in vitro plos.org.

However, clinical trial data regarding the correlation between PIK3CA/PIK3R1 mutations and response to this compound as a single agent have been mixed. In a dose-finding study in patients with gynecologic malignancies, AKT pathway activation by PIK3CA/PIK3R1 mutation did not consistently correlate with clinical activity as measured by RECIST or GCIG CA125 criteria snmjournals.orgresearchgate.netnih.gov. Out of six patients with PIK3CA or PIK3R1 mutations in that study, only one had a response to this compound snmjournals.orgsnmjournals.org. Similarly, a phase I study in solid tumors aiming to enrich for patients with PI3K pathway alterations, including PIK3CA mutations or PTEN loss, did not show that these alterations in the setting of wild-type BRAF and KRAS conferred sensitivity to this compound nih.gov. While two partial responses were observed in that study, one had a PIK3CA mutation and the other had PTEN loss, but patients with similar genetic profiles did not respond nih.gov.

Some preclinical findings suggest that this compound inhibited AKT expression, causing growth arrest as a single agent, and enhanced cisplatin-induced apoptosis and reduced tumor volume in combination with platinum in platinum-resistant ovarian cancer with PIK3CA mutation dovepress.com.

Influence of PTEN Alterations (Mutation or Loss)

PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway by dephosphorylating PIP3 back to PIP2 spandidos-publications.com. Loss or mutation of PTEN leads to constitutive activation of the PI3K/AKT pathway spandidos-publications.com. Preclinical data suggests that cell lines with PTEN alterations (mutation or loss) show increased sensitivity to AKT inhibitors like this compound nih.govplos.org. This finding was statistically significant for this compound in a diverse cell line proliferation screen plos.org. Isogenic PTEN knockout models also demonstrated sensitization to AKT inhibitors researchgate.net.

In clinical studies, the presence of PTEN loss was explored as a potential predictive marker for response to this compound. In the phase I study in solid tumors, one of the two patients who achieved a partial response had PTEN loss nih.gov. However, similar to PIK3CA mutations, the presence of PTEN loss in the context of wild-type BRAF and KRAS was not definitively shown to confer sensitivity to this compound in this study, as other patients with similar profiles did not respond nih.gov. A previous phase I study of this compound also reported preliminary efficacy in patients with advanced solid tumors, with some patients having PIK3CA mutations and/or PTEN loss achieving stable disease for over 6 months genomenon.comjax.orggenomenon.com.

Impact of RAS/RAF Mutations (e.g., KRAS, BRAF, NRAS) on Sensitivity and Resistance

Mutations in the RAS/RAF/MEK/ERK pathway, such as those in KRAS, BRAF, and NRAS, are also common in various cancers and can influence the response to PI3K/AKT pathway inhibitors oncotarget.comnih.gov. Preclinical studies have indicated that cell lines with activating mutations in the MAPK pathway (KRAS/BRAF) were generally less sensitive to AKT inhibition by this compound compared to those with PI3K or PTEN alterations nih.govplos.org.

Clinical data supports the notion that RAS/RAF pathway mutations may be associated with resistance to this compound. In the dose-finding study in gynecologic malignancies, while PIK3CA/PIK3R1 mutations did not clearly correlate with response, RAS/RAF pathway mutations did segregate with resistance to AKT inhibition snmjournals.orgsnmjournals.orgresearchgate.netnih.gov. Patients with co-occurring RAS mutations alongside PIK3CA or PIK3R1 mutations did not respond to this compound snmjournals.orgsnmjournals.org.

Further evidence comes from studies evaluating this compound in combination with MEK inhibitors, particularly in RAS or BRAF-mutated cancers, based on the rationale that resistance to single-agent inhibition of either pathway can involve the other nih.govnih.govnih.gov. However, a phase II trial combining trametinib (a MEK inhibitor) with this compound in patients with RAS-mutated relapsed/refractory acute myeloid leukemia showed no complete remissions and limited minor responses, suggesting that this combination did not yield significant clinical activity in this population nih.govresearchgate.netnih.gov. Similarly, a phase II clinical trial of trametinib and this compound in patients with NRAS-mutant or wild-type melanoma failed to produce objective responses and showed limited clinical benefit, despite preclinical support for dual inhibition nih.govnih.govdovepress.com. These findings suggest that activating mutations in the RAS/RAF pathway may contribute to resistance to this compound, even when combined with MEK inhibition nih.govresearchgate.netresearchgate.net.

The following table summarizes some of the findings regarding the impact of these molecular alterations on sensitivity or resistance to this compound:

| Molecular Alteration | Preclinical Sensitivity/Resistance | Clinical Correlation with Sensitivity/Resistance (Single Agent this compound) | Relevant Findings | Source(s) |

| PIK3CA/PIK3R1 Mutations | Increased sensitivity observed in cell lines nih.govplos.org. | Inconsistent correlation; did not consistently segregate with response in gynecologic cancers snmjournals.orgsnmjournals.orgresearchgate.netnih.gov. One partial response in a patient with PIK3CA mutation in a solid tumor study, but others with similar profiles did not respond nih.gov. | May enhance activity in combination with chemotherapy in PIK3CA-mutated ovarian cancer dovepress.com. Some patients with mutations/loss achieved stable disease genomenon.comjax.orggenomenon.com. | snmjournals.orgnih.govnih.govplos.orgsnmjournals.orgresearchgate.netnih.govdovepress.comgenomenon.comjax.orggenomenon.com |

| PTEN Alterations (Mutation/Loss) | Increased sensitivity observed in cell lines nih.govplos.org. Isogenic knockout sensitized cells researchgate.net. | Inconsistent correlation; one partial response in a patient with PTEN loss in a solid tumor study, but others with similar profiles did not respond nih.gov. Some patients with mutations/loss achieved stable disease genomenon.comjax.orggenomenon.com. | Statistically significant correlation with sensitivity in cell line proliferation assays plos.org. | nih.govnih.govplos.orgresearchgate.netgenomenon.comjax.orggenomenon.com |

| RAS/RAF Mutations (KRAS, BRAF, NRAS) | Less sensitive in cell lines nih.govplos.org. | Segregated with resistance to AKT inhibition in gynecologic cancers snmjournals.orgsnmjournals.orgresearchgate.netnih.gov. Combination with MEK inhibitors did not show significant clinical activity in RAS-mutated AML or NRAS-mutant melanoma nih.govresearchgate.netnih.govnih.govnih.govdovepress.com. | May drive resistance to PI3K pathway inhibitors nih.govresearchgate.netresearchgate.net. Co-occurring RAS mutations in patients with PIK3CA/PIK3R1 mutations were associated with no response snmjournals.orgsnmjournals.org. | snmjournals.orgnih.govplos.orgnih.govsnmjournals.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govnih.govdovepress.comresearchgate.net |

Translational Research and Biomarker Discovery for Gsk2141795

Identification and Characterization of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are crucial for confirming target engagement and understanding the biological effects of a drug in patients. For GSK2141795, research has focused on validating markers of AKT pathway inhibition and exploring the utility of metabolic imaging.

Validation of Markers of AKT Pathway Inhibition (e.g., Phospho-AKT, Phospho-PRAS40)

Inhibition of AKT by this compound leads to changes in the phosphorylation status of downstream substrates. Studies using in vitro and in vivo preclinical models, as well as clinical biopsies from patients treated with this compound, have validated several key phosphoproteins as pharmacodynamic markers of AKT pathway inhibition. A consistent finding is the decrease in phosphorylation of AKT substrates, notably phospho-PRAS40 (at Thr246) and ribosomal protein S6. amegroups.orgdoi.orgoncotarget.comnih.govnih.govresearchgate.netresearchgate.netoncotarget.complos.org Conversely, treatment with this compound, a catalytic inhibitor, has been shown to result in an increase in AKT phosphorylation at residues S473 and T308. oncotarget.com These changes in phosphorylation levels serve as indicators that this compound is effectively engaging and inhibiting the AKT enzyme within tumor cells. The decrease in phospho-PRAS40 has been observed to be dose-dependent in preclinical models. nih.gov

Utility of Modulated Cellular Glucose Metabolism (18F-FDG Uptake) as a Pharmacodynamic Indicator

The PI3K/AKT pathway plays a significant role in regulating glucose metabolism. Tumors with activated PI3K/AKT signaling often exhibit high uptake of 18F-FDG, a glucose analog, which can be visualized using Positron Emission Tomography (PET). snmjournals.orgsnmjournals.org Inhibition of the AKT pathway is hypothesized to decrease glucose metabolism and subsequently reduce 18F-FDG uptake. snmjournals.orgsnmjournals.org

Studies with this compound have demonstrated that treatment leads to a decrease in 18F-FDG uptake in preclinical tumor models and in tumors from treated patients. doi.orgoncotarget.comnih.govnih.govresearchgate.netoncotarget.comsnmjournals.orgsnmjournals.orgresearchgate.netnih.gov This reduction in 18F-FDG uptake has been established as a pharmacodynamic marker of this compound activity at the tumor level, reflecting the modulation of cellular glucose metabolism due to AKT inhibition. snmjournals.orgsnmjournals.org An exposure-response relationship has been observed between maximum this compound plasma concentrations and the maximal decrease in 18F-FDG uptake in responding tumors, further supporting its utility as a PD marker. snmjournals.orgsnmjournals.orgnih.gov

Strategies for Integrating Imaging and Molecular Biomarkers

Translational research for this compound has successfully integrated functional imaging with molecular biomarker analysis to provide a more comprehensive understanding of drug effects. In clinical studies, 18F-FDG PET imaging has been used to assess the metabolic response to this compound, while parallel analysis of tumor biopsies has provided insights into the molecular changes within the AKT pathway and other relevant signaling cascades. doi.orgoncotarget.comnih.govoncotarget.comsnmjournals.orgsnmjournals.orgresearchgate.netnih.gov This integrated approach allows for the correlation of functional changes observed through imaging with specific molecular alterations and pathway modulation detected in tissue samples, enhancing the characterization of the pharmacodynamic profile of this compound. This strategy is valuable for assessing target engagement and exploring potential mechanisms of response or resistance.

Development of Predictive Biomarker Signatures

Identifying biomarkers that can predict which patients are most likely to respond to this compound is a key goal of translational research. Efforts have focused on developing predictive signatures based on proteomic profiles and evaluating the role of genomic alterations.

Establishment of Proteomic Signatures Correlating with AKT Inhibition Effects

Proteomic and phosphoproteomic analyses have been instrumental in identifying protein signatures associated with the effects of this compound. Through studies in preclinical models (in vitro and in vivo), an AKT inhibition-related signature was developed. This signature included consistent changes in the phosphorylation of proteins such as AKT, p38 MAPK, ribosomal protein S6, RB1, and PRAS40. amegroups.orgoncotarget.com

Importantly, this proteomic signature was validated in temporally paired tumor biopsies from patients treated with this compound in a phase 1 clinical trial. doi.orgoncotarget.comnih.govnih.govresearchgate.netoncotarget.com Analysis revealed that the presence or induction of this signature correlated with clinical response, as measured by changes in the tumor marker CA125 in ovarian cancer patients. amegroups.orgoncotarget.comnih.govoncotarget.com Furthermore, pre-treatment levels of proteins within this signature were found to be predictive of the extent of CA125 response to this compound, suggesting that baseline proteomic profiles could help identify patients more likely to benefit from treatment. amegroups.orgoncotarget.com

Evaluation of Genomic Alterations as Potential Predictive Markers

Genomic alterations within the PI3K/AKT pathway and related signaling cascades have been investigated for their potential to predict response to AKT inhibitors like this compound. In studies evaluating this compound, tumor biopsy samples were analyzed for mutations and protein expression. snmjournals.orgsnmjournals.orgnih.gov

Ex Vivo and Patient-Derived Model Applications

Preclinical and translational research involving this compound has extensively utilized ex vivo and patient-derived models to investigate its effects and identify predictive biomarkers. These models include in vitro cell lines, in vivo xenografts, and patient-derived xenograft (PDX) models. amegroups.orgresearchgate.netnih.govsmr.org.ukresearchgate.netdoi.org Proteomic and phosphoproteomic analyses in these models have been instrumental in understanding the drug's mechanism of action and developing potential biomarker signatures. amegroups.orgresearchgate.netnih.govsmr.org.ukdoi.orgnih.gov

Analysis of Paired Tumor Biopsies for Pathway Modulation

Analysis of paired tumor biopsies, collected from patients before and during treatment with this compound in clinical trials, has been a crucial component of translational studies. amegroups.orgresearchgate.netnih.govdoi.orgnih.govsnmjournals.orgnih.govresearchgate.netsnmjournals.orgresearchgate.net These biopsies allow for the assessment of pharmacodynamic target engagement and the modulation of the PI3K/AKT pathway. For instance, analysis by reverse phase protein array (RPPA) and immunohistochemistry (IHC) has shown changes in protein expression and phosphorylation levels, such as increased phospho-AKT levels, which are consistent with AKT inhibition by this compound. researchgate.netdoi.orgsnmjournals.orgresearchgate.netsnmjournals.orgresearchgate.net These analyses confirm that the drug is engaging its intended target in the tumor tissue.

Correlation of Molecular Changes with Preclinical and Early Translational Disease Response Surrogates

Translational studies have sought to correlate the molecular changes observed in preclinical models and patient biopsies with measures of disease response. In ovarian cancer, a proteomic signature of AKT inhibition, developed using in vitro and in vivo models, was investigated in paired patient biopsies. amegroups.orgresearchgate.netnih.govdoi.orgnih.gov This signature, which included changes in the phosphorylation of proteins like ribosomal protein S6, RB1, and PRAS40, correlated with changes in the tumor marker CA125, a surrogate for clinical anti-tumor activity. amegroups.orgresearchgate.netnih.govdoi.orgnih.gov Furthermore, the pre-treatment levels of proteins included in this signature were found to be predictive of the CA125 response to this compound. amegroups.orgresearchgate.netnih.gov

Beyond proteomic changes, functional pharmacodynamic markers have also been explored. Fluorodeoxyglucose (FDG) uptake, measured by PET imaging, has been investigated as a non-invasive pharmacodynamic biomarker reflecting the effects of this compound on tumor glucose metabolism. researchgate.netnih.govdoi.orgsnmjournals.orgresearchgate.netsnmjournals.orgresearchgate.net Studies have demonstrated an exposure-response relationship between this compound plasma concentrations and the decrease in FDG uptake in tumors, suggesting its potential as a surrogate marker of drug activity. researchgate.netdoi.orgsnmjournals.orgresearchgate.netsnmjournals.orgresearchgate.net

Mechanisms of Resistance and Combination Therapeutic Strategies

Molecular Mechanisms of Acquired Resistance to AKT Inhibition

Acquired resistance to AKT inhibition can arise through several molecular mechanisms that allow cancer cells to bypass the inhibited pathway or reactivate downstream signaling.

Compensatory Pathway Activation (e.g., PI3K/AKT/mTOR in MEK Inhibition; MEK/ERK in PI3K/AKT Inhibition)

Compensatory activation of parallel signaling pathways is a key mechanism of acquired resistance to targeted therapies. For instance, compensatory activation of the PI3K/AKT/mTOR pathway has been identified as a mechanism of resistance to MEK inhibition. nih.gov Conversely, inhibition of the PI3K/AKT pathway can lead to the activation of the MEK/ERK pathway through feedback loops. This cross-talk between the PI3K/AKT and MAPK pathways suggests that inhibition of one pathway can activate the other, providing a rationale for dual inhibition strategies. researchgate.net

Preclinical studies have shown that MEK inhibition in RAS-mutated cancers can result in the upregulation of AKT phosphorylation. nih.gov This suggests that activation of the PI3K/PTEN/AKT/mTOR pathway can serve as a mechanism of resistance to MEK inhibition. nih.govresearchgate.netnih.gov

In the context of resistance to other targeted therapies, AKT pathway activation has been shown to mediate acquired resistance to the fibroblast growth factor receptor (FGFR) inhibitor BGJ398 in cancer cell lines with activating FGFR alterations. nih.govaacrjournals.orgaacrjournals.orgnih.gov Treatment of resistant cell lines with GSK2141795 was able to restore sensitivity to BGJ398, indicating the role of AKT pathway activation in this resistance mechanism. nih.govaacrjournals.orgaacrjournals.org

Role of Specific Genetic Mutations in Conferring Resistance

Specific genetic mutations can contribute to resistance to AKT inhibition. While AKT pathway activation by PIK3CA or PIK3R1 mutations did not consistently correlate with clinical activity of this compound in a study of gynecologic malignancies, mutations in the RAS/RAF pathway were observed to coincide with a lack of response to AKT inhibition. snmjournals.orgnih.govimperial.ac.uk This suggests that alterations upstream of AKT in the signaling cascade, such as in RAS or RAF, can confer resistance to AKT inhibitors.

In a phase II study evaluating the combination of trametinib (B1684009) (a MEK inhibitor) and this compound in patients with RAS-mutated relapsed/refractory acute myeloid leukemia (AML), despite the rationale of targeting compensatory pathways, the combination had no significant clinical activity in these patients. nih.govnih.gov This highlights the complexity of resistance mechanisms and the need for further investigation into the discrepancy between preclinical activity and clinical efficacy. nih.govnih.gov

Contribution of AKT Activation to Preventing Apoptosis in Drug Resistance

AKT is central to cell survival and has been implicated in resistance to various antineoplastic agents, including platinum-based chemotherapy in ovarian cancer. researchgate.netdoi.org Platinum exposure has been shown to induce an AKT-dependent, prosurvival, DNA damage response in clinically platinum-resistant ovarian cancer cells. doi.org In these resistant cells, AKT relocates to the nucleus and is phosphorylated, which inhibits cisplatin-mediated apoptosis. doi.org This suggests that AKT activation actively prevents apoptosis, contributing to acquired resistance.

Preclinical studies with this compound have demonstrated its ability to enhance cisplatin-induced apoptosis in platinum-resistant ovarian cancer cell lines. nih.gov While this compound alone did not induce significant caspase activation (a marker of apoptosis) in these resistant cell lines, it significantly enhanced the apoptotic effect of cisplatin (B142131). nih.gov This supports the role of AKT activation in preventing apoptosis and the potential of AKT inhibition to overcome this resistance mechanism.

Rational Design and Theoretical Basis of Combination Therapies

The understanding of resistance mechanisms, particularly compensatory pathway activation and the role of AKT in preventing apoptosis, provides a strong theoretical basis for designing rational combination therapies involving this compound.

Principles of Dual Pathway Inhibition for Enhanced Antitumor Effects

The principle of dual pathway inhibition is based on the observation that parallel signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, often exhibit cross-talk and can compensate for the inhibition of the other. researchgate.net Inhibiting both pathways simultaneously is hypothesized to achieve enhanced antitumor effects by blocking these compensatory mechanisms and potentially inducing synergistic cell death.

Given the role of PI3K/AKT/mTOR pathway activation in resistance to MEK inhibition nih.govresearchgate.netnih.gov and the potential for MEK/ERK activation upon PI3K/AKT inhibition nih.gov, combining an AKT inhibitor like this compound with a MEK inhibitor like trametinib (GSK1120212) represents a rational strategy for dual pathway inhibition. nih.govresearchgate.netresearchgate.netnih.govdana-farber.orgaacrjournals.orgnih.govmycancergenome.orgresearchgate.net This combination has been explored in clinical trials for various cancers, including acute myeloid leukemia, cervical cancer, and melanoma, based on the preclinical rationale of overcoming resistance through simultaneous blockade of both pathways. nih.govresearchgate.netresearchgate.netnih.govdana-farber.orgaacrjournals.orgnih.govmycancergenome.orgresearchgate.net

Another example of rational combination design is combining an AKT inhibitor with an FGFR inhibitor, as AKT activation can mediate resistance to FGFR inhibition. nih.govaacrjournals.orgaacrjournals.orgnih.gov Preclinical data showed that this compound could restore sensitivity to the FGFR inhibitor BGJ398 in resistant cell lines. nih.govaacrjournals.orgaacrjournals.org

Identification of Synergistic Interactions in Preclinical Models

Preclinical studies are crucial for identifying synergistic interactions between this compound and other therapeutic agents. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects.

Studies have shown that this compound can enhance the apoptotic effects of cisplatin in platinum-resistant ovarian cancer cell lines, indicating a synergistic interaction in overcoming apoptosis resistance. nih.gov This was supported by observations of increased caspase 3/7 activity when this compound was combined with cisplatin, compared to either agent alone. nih.gov

Preclinical studies utilizing proteomic analysis have also been employed to develop biomarker signatures correlating with the effects of this compound and to understand its interactions. doi.orgnih.gov These signatures, validated in patient biopsies, can potentially predict response to AKT inhibition and inform rational combination strategies. doi.orgnih.gov

Strategies for Re-sensitizing Resistant Cancer Cells to Chemotherapy or Targeted Agents

Dysregulated PI3K/Akt signaling can contribute to tumor resistance to a variety of antineoplastic agents. cancer.gov Targeting this pathway with inhibitors like this compound is a strategy to potentially re-sensitize resistant cancer cells. Preclinical data suggests that inhibiting AKT in platinum-resistant ovarian cancer cells can dramatically re-sensitize these cells to platinum chemotherapy. snmjournals.orgresearchgate.netresearchgate.net This re-sensitization is associated with the prevention of AKT-mediated BAD phosphorylation. researchgate.net Furthermore, platinum exposure has been shown to induce an AKT-dependent, prosurvival, DNA damage response in clinically platinum-resistant, but not platinum-sensitive, cells. researchgate.net In these resistant cells, AKT relocates to the nucleus and is phosphorylated by DNA-dependent protein kinase (DNA-PK), which inhibits cisplatin-mediated apoptosis. researchgate.net Inhibition of either DNA-PK or AKT has been shown to restore platinum sensitivity in clinically resistant high-grade serous ovarian cancer cell lines. researchgate.net

Preclinical Assessment of Combination Regimens Involving this compound

Preclinical studies have evaluated the potential of combining this compound with other therapeutic agents to enhance anti-tumor activity and overcome resistance.

Combination with MEK Inhibitors (e.g., Trametinib, Dabrafenib)

The PI3K/AKT/mTOR and Ras/MAPK signaling pathways are frequently dysregulated in cancer and can exhibit cross-talk, where inhibition of one pathway can lead to the activation of the other, contributing to drug resistance. aacrjournals.orgaacrjournals.org Combining inhibitors targeting these pathways is a rational approach to potentially overcome resistance. researchgate.netaacrjournals.org

Preclinical studies have explored the combination of this compound, a pan-AKT inhibitor, with MEK inhibitors like trametinib. aacrjournals.orgresearchgate.netresearchgate.net This combination has been suggested as a strategy to overcome MEK inhibitor resistance in some cancers. researchgate.net For instance, in preclinical models of mucosal melanoma, the combination of trametinib and a dual PI3K/mTOR inhibitor synergistically reduced cell survival and growth. aacrjournals.org While this specific study did not use this compound, it supports the rationale for combining MEK and PI3K/AKT pathway inhibitors. aacrjournals.org

In the context of this compound and trametinib, preclinical studies in various tumor types, including melanoma and endometrial cancer, suggested potential clinical benefit for this combination. researchgate.net However, clinical trials evaluating the combination of trametinib and this compound in advanced uveal melanoma and RAS-mutated acute myeloid leukemia (AML) have shown limited clinical activity and/or high toxicity, suggesting that the efficacy and toxicity profile of this combination require further investigation and optimization of dose and schedule. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.net

Combination with Platinum-Based Chemotherapies (e.g., Cisplatin)

Platinum compounds like cisplatin are widely used antitumor agents, but resistance is a major limitation to their effectiveness. imrpress.commdpi.comcuni.cz The AKT pathway has been implicated in platinum resistance. researchgate.netnih.gov

Preclinical studies have demonstrated that inhibition of AKT with this compound can restore sensitivity to platinum in clinically resistant ovarian cancer cells. snmjournals.orgresearchgate.netnih.govoncotarget.com In vitro studies showed that while this compound alone caused growth arrest, it significantly enhanced apoptosis induced by cisplatin in platinum-resistant ovarian cancer cells. oncotarget.com This synergistic effect was observed across different time points and was confirmed by subsequent isobologram analysis. oncotarget.com In vivo analyses in SKOV3 xenograft models showed that combining this compound with cisplatin reduced tumor volume. researchgate.netoncotarget.com These findings highlight the potential for combining this compound with platinum-based agents to overcome acquired platinum resistance in ovarian cancer. oncotarget.com

Evaluation of Synergistic Indices and Combination Effects (e.g., Isobologram Analysis)

Preclinical assessment of drug combinations often involves evaluating synergistic indices and combination effects to determine if the combined effect is greater than the sum of the individual drug effects. nih.gov Isobologram analysis is a widely used method for this purpose. oncotarget.comnih.govnih.govoncolines.com

Isobologram analysis is a dose-effect analysis based on the principle of Loewe additivity. biorxiv.org It involves generating an isobole, a curve that defines dose combinations expected to yield a specified effect if the drugs are merely additive. nih.govnih.govoncolines.com By comparing the actual dose combinations required to achieve the same effect with the theoretical additive line, it is possible to determine if the interaction is synergistic (points falling below the line), additive (points falling on the line), or sub-additive/antagonistic (points falling above the line). nih.govnih.govoncolines.com

The Combination Index (CI) is another quantitative measure of synergy, often calculated using methods like the Chou-Talalay method, which is based on the isobologram principle. nih.govoncolines.com A CI < 1 generally indicates synergy, with lower values suggesting stronger synergy. oncolines.com